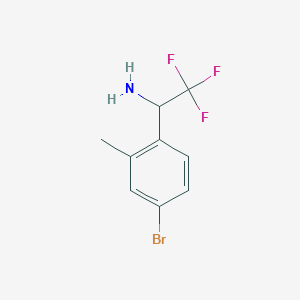
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoroethanamine group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromo-2-methylphenylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The trifluoroethanamine group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in amines or other reduced forms.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets. The trifluoroethanamine group can interact with enzymes or receptors, modulating their activity. The bromine atom and methyl group contribute to the compound’s overall reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Bromo-2-methylphenyl)ethanone: Shares the bromine and methyl groups but lacks the trifluoroethanamine group.
4-Bromo-2-methylphenyl isocyanate: Contains the bromine and methyl groups with an isocyanate functional group instead of trifluoroethanamine.
4-Bromo-2-methylphenol: Similar structure with a hydroxyl group instead of trifluoroethanamine.
Uniqueness: 1-(4-Bromo-2-methylphenyl)-2,2,2-trifluoroethanamine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where trifluoromethylation is desired.
Propiedades
Fórmula molecular |
C9H9BrF3N |
|---|---|
Peso molecular |
268.07 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methylphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C9H9BrF3N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3 |
Clave InChI |
XNZBYQSWSCSVBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13547853.png)

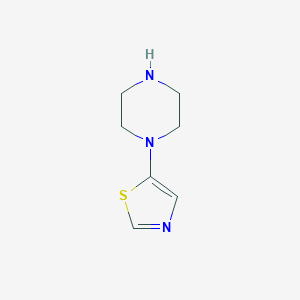
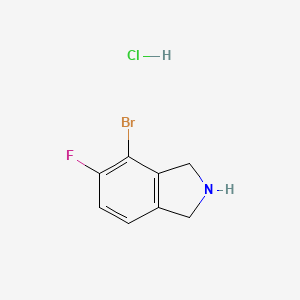
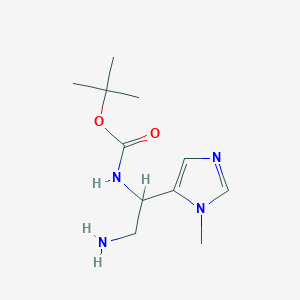
![5-(Azidomethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13547887.png)
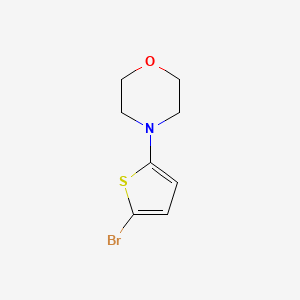
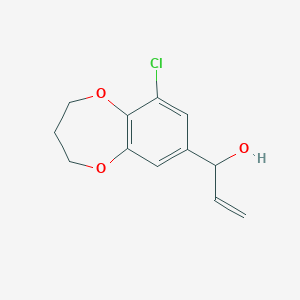
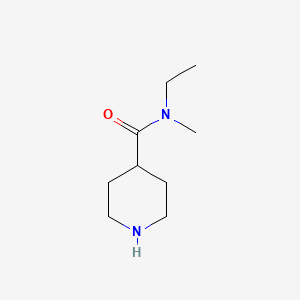

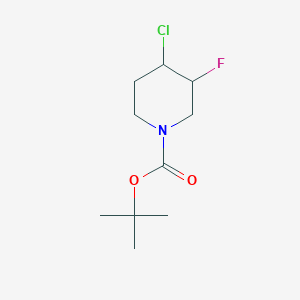
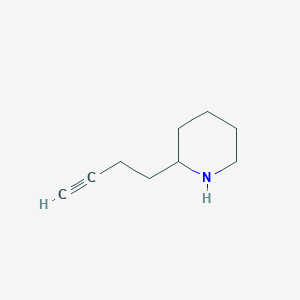
![benzyl N-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13547930.png)

